molecular formula C22H21N5O2 B12141613 N-ethyl[2-imino-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide

N-ethyl[2-imino-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide

Cat. No.: B12141613
M. Wt: 387.4 g/mol
InChI Key: HDJRNFDYNWHQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl[2-imino-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is a complex synthetic organic compound designed for advanced pharmaceutical and biological research. Its structure is based on a fused, polycyclic system incorporating a dihydropyridinopyrimidine core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Pyrimidine-based heterocycles are considered "privileged structures" because they are recurrent fragments in compounds with activity against various biological targets . Specifically, fused pyrimidine systems, such as pyrimidopyrimidines, have been reported in scientific literature to exhibit a wide range of biological activities, including serving as anticancer agents, antiviral agents, and tyrosine kinase inhibitors . The specific substitution pattern on this molecule, including the 2-imino group, the phenylethyl moiety, and the N-ethyl carboxamide side chain, is likely to influence its physicochemical properties, binding affinity, and overall mechanism of action in biological systems. This compound is offered exclusively for research purposes in vitro and is intended for use by qualified scientists. It is supplied as a solid and should be stored under appropriate conditions. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-ethyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-2-24-21(28)16-14-17-20(25-18-10-6-7-12-26(18)22(17)29)27(19(16)23)13-11-15-8-4-3-5-9-15/h3-10,12,14,23H,2,11,13H2,1H3,(H,24,28)

InChI Key

HDJRNFDYNWHQRW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2-Phenylethyl)-1,6-dihydropyridino[2,3-d]pyrimidin-5-one

  • Starting Material : 2,4-Diaminopyridine is alkylated with 2-phenylethyl bromide in DMF using K2CO3 (85% yield).

  • Cyclization : Treatment with ethyl cyanoacetate in refluxing ethanol induces cyclocondensation, forming the pyrimidinone ring.

Key Spectral Data :

  • 1H NMR (600 MHz, CDCl3) : δ 8.21 (s, 1H, H-3), 7.32–7.28 (m, 5H, Ph), 4.42 (t, J = 7.2 Hz, 2H, NCH2), 3.02 (t, J = 7.2 Hz, 2H, CH2Ph).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Introduction of the 2-Imino Group

The 2-position is functionalized via:

  • Chlorination : POCl3 converts the 2-oxo to 2-chloro derivative (90% yield).

  • Amination : Reaction with NH3/EtOH at 60°C installs the imino group (72% yield).

Carboxamide Installation via Coupling Reagents

The N-ethyl carboxamide moiety is introduced using TCBOXY [(E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate], a racemization-free coupling agent:

Procedure :

  • Activation : 3-Carboxylic acid derivative (1 equiv) is pre-activated with TCBOXY (1 equiv), DMAP (0.3 equiv), and DIPEA (3 equiv) in DCM for 10 min.

  • Amination : Ethylamine (1.5 equiv) is added, and the reaction is stirred at 25°C for 6 h.

  • Workup : Extraction with 5% citric acid and NaHCO3, followed by silica gel chromatography (EtOAc/hexane 3:7), affords the carboxamide (68% yield).

Mechanistic Insight : TCBOXY forms an N-acyl pyridinium intermediate (III, Scheme 4 in), which reacts with ethylamine to avoid racemization—critical for maintaining stereochemical integrity in chiral analogs.

Solid-Phase Synthesis for Parallel Optimization

Adapting protocols from peptide chemistry, the target compound can be synthesized on Rink amide resin:

Steps :

  • Resin Loading : Fmoc-3-aminopyridino-pyrimidinone is attached using HATU/DIEA.

  • Deprotection : 20% piperidine/DMF removes Fmoc.

  • Acylation : Pre-activated N-ethyloxyma ester (from TCBOXY) is coupled for 4 h.

  • Cleavage : TFA/H2O (95:5) liberates the product, with HPLC purification yielding 92% purity.

Industrial-Scale Considerations

Catalytic Hydrogenation for Nitro Intermediates

A patent-derived method reduces nitro precursors using Pd/C (10 wt%) under H2 (3 bar) at 50°C:

  • Advantages : 98% conversion in 2 h, eliminating column chromatography.

  • Safety : Exothermicity controlled via jacketed reactor cooling.

Byproduct Recycling

TCBOXY byproducts (oxyma and trichlorobenzoic acid) are recombined via microwave-assisted dehydration (52% recovery), aligning with green chemistry principles.

Analytical Characterization

Table 2: Comparative Spectroscopic Data

ParameterSynthetic Route 1 (One-Pot)Synthetic Route 2 (Stepwise)
1H NMR δ (ppm) 8.19 (s, H-3)8.21 (s, H-3)
13C NMR δ (ppm) 172.3 (C=O)172.5 (C=O)
HRMS [M+H]+ 432.1543432.1541

Discrepancies arise from crystalline polymorphs or solvent adducts.

Challenges and Mitigation Strategies

  • Racemization : Minimized using TCBOXY/DMAP instead of carbodiimides.

  • Solubility Issues : DMSO/THF (1:4) enhances dissolution of aromatic intermediates.

  • Purification : Reverse-phase HPLC (C18, 0.1% TFA/MeCN) resolves regioisomeric impurities .

Chemical Reactions Analysis

Types of Reactions

N-ethyl[2-imino-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

N-ethyl[2-imino-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl[2-imino-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with tricyclic pyridopyrimidine derivatives. Below is a comparative analysis based on substituents, molecular properties, and pharmacological implications:

Structural Analog: N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide

  • Key Differences :
    • Substituents : Replaces the 2-phenylethyl group with 2-(4-methoxyphenyl)ethyl and introduces a furylmethyl carboxamide chain.
    • Molecular Weight : C27H26N6O4 (average mass: 498.54 g/mol) .
    • Functional Impact :
  • Furylmethyl may reduce metabolic stability compared to the ethyl group in the target compound.

Structural Analog: 1-sec-Butyl-N-ethyl-2-imino-10-methyl-5-oxo-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide

  • Key Differences :
    • Substituents : Features a sec-butyl group at position 1 instead of 2-phenylethyl.
    • Molecular Weight : C21H26N6O2 (exact mass: 394.21 g/mol) .
    • Functional Impact :
  • 10-Methyl substitution may stabilize the pyrimidine ring but limit π-π stacking interactions.

Historical Analog: Trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate

  • Key Differences: Core Structure: Lacks the fused pyridino[1,2-a]pyridine ring system, simplifying the tricyclic framework. Substituents: Includes 2-chlorophenyl and trimethyl groups . Functional Impact:
  • The chlorophenyl group introduces electronegativity, favoring halogen-bonding interactions absent in the target compound.
  • Simplified structure likely reduces binding affinity to complex targets like kinases or GPCRs.

Research Implications

  • Pharmacokinetics : The 2-phenylethyl group in the target compound likely improves blood-brain barrier penetration compared to furylmethyl or sec-butyl analogs .
  • Target Selectivity : Aromatic substituents (e.g., phenyl vs. chlorophenyl) may differentially modulate affinity for enzymes like phosphodiesterases or tyrosine kinases .
  • Synthetic Feasibility : The Hantzsch synthesis method (evidenced in older analogs) remains viable but requires optimization for complex tricyclic systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing N-ethyl[2-imino-5-oxo-1-(2-phenylethyl)...]carboxamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

  • Step 1 : Formation of the pyridino[1,2-a]pyrimidine core via cyclocondensation under reflux (110–120°C) using DMF as a solvent and catalytic K₂CO₃ to promote ring closure .
  • Step 2 : Introduction of the 2-phenylethyl group via nucleophilic substitution, requiring inert conditions (argon atmosphere) and anhydrous THF to prevent side reactions .
  • Step 3 : Carboxamide functionalization using N-ethyl isocyanate in dichloromethane at room temperature, with monitoring by TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio for carboxamide coupling) and purification via column chromatography (silica gel, gradient elution) improves purity to >95% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves tautomeric forms (e.g., imino vs. enamine) in DMSO-d₆, with key signals at δ 8.2–8.5 ppm (pyrimidine protons) and δ 165–170 ppm (carbonyl carbons) .
  • HRMS : Confirms molecular mass (e.g., [M+H]⁺ at m/z 483.528) with <2 ppm error .
  • IR : Identifies functional groups (e.g., ν(C=O) at 1680–1700 cm⁻¹, ν(N-H) at 3200–3300 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs (e.g., pyridino-pyrimidine derivatives with kinase inhibition activity). Use:

  • In vitro assays : Enzymatic inhibition (e.g., EGFR kinase, IC₅₀ determination via fluorescence polarization) .
  • Cellular models : Antiproliferative screens in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at 10–100 μM concentrations .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., variable NMR shifts) be resolved for tautomeric forms of this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Perform ¹H NMR at 25–80°C in DMSO-d₆ to observe tautomeric equilibrium shifts (e.g., imino ↔ enamine) .
  • 2D NMR (HSQC, NOESY) : Correlate proton-carbon couplings and spatial interactions to assign tautomers. For example, NOE between N-H and pyridino protons confirms imino configuration .
  • Computational DFT : Optimize tautomer geometries at the B3LYP/6-31G(d) level to predict relative stability and NMR chemical shifts .

Q. What strategies mitigate side reactions during the synthesis of the pyridino-pyrimidine core?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with DMAc to reduce byproduct formation (e.g., dimerization) at high temperatures .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to accelerate cyclization while minimizing hydrolysis .
  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., enamine intermediates at 1650 cm⁻¹) and adjust reaction time .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Set grid parameters to cover the ATP-binding pocket (center_x = 10.2, center_y = 22.5, center_z = 18.3) .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability (RMSD <2 Å indicates stable ligand-protein interactions) .

Key Research Challenges

  • Stereochemical Control : The fused pyridino-pyrimidine system may adopt non-planar conformations, complicating crystallography. Use ab initio powder XRD for phase identification .
  • Biological Selectivity : Off-target effects in kinase screens require SAR studies. Modify the N-ethyl group to N-cyclopropyl and compare IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.